molecular formula C9H8BrClO B104426 2-Bromo-2'-chloropropiophenone CAS No. 75815-22-4

2-Bromo-2'-chloropropiophenone

Cat. No. B104426
CAS RN: 75815-22-4
M. Wt: 247.51 g/mol
InChI Key: QXBPNBFQCNGDTQ-UHFFFAOYSA-N
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Description

2-Bromo-2'-chloropropiophenone is a halogenated organic compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound contains both bromine and chlorine atoms, which can be reactive sites for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated compounds like 2-Bromo-2'-chloropropiophenone often involves regioselective reactions. For instance, a gold-catalyzed synthesis of related 1-bromo/chloro-2-carboxy-1,3-dienes has been developed, which uses propargylic carboxylates containing halogenated alkynes as substrates . Additionally, tandem reactions of 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides have been employed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, showcasing the versatility of halogenated compounds in complex organic syntheses .

Molecular Structure Analysis

The molecular structure of halogenated compounds like 2-Bromo-2'-chloropropiophenone is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. Studies involving X-ray diffraction and spectroscopic methods such as IR, MS, and NMR have been used to elucidate the structures of similar bromo- and chloro-substituted compounds .

Chemical Reactions Analysis

Halogenated compounds are known to participate in various chemical reactions. For example, the diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions . The presence of bromine and chlorine atoms in these molecules can also lead to the formation of bromophenols during chlorination processes in the presence of bromide ions . Moreover, the photoreaction mechanisms of bromophenols have been studied, revealing that different pathways can be favored depending on the substitution pattern .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-2'-chloropropiophenone are influenced by its halogen substituents. These properties can be studied through various analytical techniques. For instance, the photoreaction mechanisms of bromophenols have been investigated using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations . The oxidative thermal degradation of halogenated phenols has been studied to understand the formation of various byproducts, including bromochlorodibenzo-p-dioxins and dibenzofurans . Additionally, the urease inhibitory activity and antioxidant potential of bromophenol Schiff bases have been evaluated, indicating potential medicinal applications .

Scientific Research Applications

Subheading Photoreactive Properties and Mechanisms

The compound 2-Bromo-2'-chloropropiophenone has been implicated in various photoreaction mechanisms. A study delved into the photoreaction mechanisms of related bromophenols, revealing that compounds like 2-bromophenol predominantly produce 4-bromo-2,5-cyclohexadienone upon photoreaction. Notably, the formation of cyclopentadienylidenemethanone⋯HBr complex is a minor pathway, contrasting with the case of 2-chlorophenols. The branching ratio between these two pathways was estimated, providing insights into the photoreactive behavior of brominated compounds under specific conditions (Akai et al., 2002).

Structural and Molecular Analysis

Subheading Analytical Insights into Molecular Structure

In the realm of structural chemistry, the compound and its variants have been a subject of interest. One study focused on 10-(3-bromo/chloropropyl)-4,6-bis(diphenylphosphino)-10H-phenoxazine, a compound related to 2-Bromo-2'-chloropropiophenone, showing chloro/bromo substitutional disorder. The findings highlighted the relevance of the intramolecular P⋯P distance for its application as a ligand in catalysis, and the near-planarity of the phenoxazine ring system, offering structural insights crucial for its scientific applications (Marimuthu, Bala, & Friedrich, 2008).

Spectroscopic Investigations

Subheading Spectroscopy and Thermodynamics of Derivatives

Spectroscopic techniques have been employed to study the molecular geometries and vibrational wavenumbers of derivatives like 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone. Quantum chemical calculations and thermodynamical properties were analyzed, providing a comprehensive understanding of the compounds' behavior in different states. These insights are crucial for applications that require precise knowledge of the molecular behavior and properties of such compounds (Pandian, Srinivasan, Vinayagam, & Sethu, 2011).

Transformation and Environmental Impact

Subheading Environmental Transformation and Degradation

Research on bromophenols, closely related to 2-Bromo-2'-chloropropiophenone, has unveiled their transformation during chlorination processes, an aspect crucial for understanding their environmental fate. Studies have demonstrated that active chlorine can effectively react with compounds like 2,4-dibromophenol across a wide pH range. Identifying the products formed during these reactions provides valuable insights into the environmental behavior and degradation pathways of these brominated compounds (Xiang et al., 2020).

Safety And Hazards

2-Bromo-2’-chloropropiophenone is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-bromo-1-(2-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBPNBFQCNGDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997209
Record name 2-Bromo-1-(2-chlorophenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2'-chloropropiophenone

CAS RN

75815-22-4
Record name 2-Bromo-1-(2-chlorophenyl)-1-propanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2'-chloropropiophenone
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Record name 2-Bromo-1-(2-chlorophenyl)propan-1-one
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Record name 2-bromo-2'-chloropropiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N De Kimpe, R Verhe, L De Buyck… - The Journal of Organic …, 1980 - ACS Publications
… Reaction of sodium methoxide in methanol with 2-bromo-2-chloropropiophenone (9) also furnished a mixture of , -dialkoxy ketones 2 and 3, but 2-chloro-2- …
Number of citations: 20 pubs.acs.org
N De Kimpe, E Stanoeva, M Boeykens - Synthesis, 1994 - thieme-connect.com
… It is noteworthy that aromatic at-bromo-oz-chloro ketones, such as 2-bromo-2-chloropropiophenone (2d), under the given reaction conditions, rearrange to the isomeric 01,01dimethoxy …
Number of citations: 7 www.thieme-connect.com

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